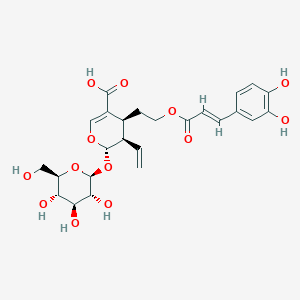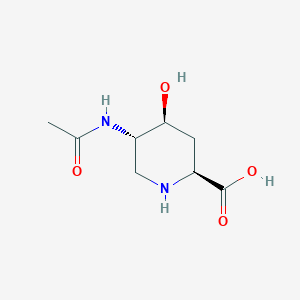
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid, also known as AHP, is a chiral amino acid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. AHP is a derivative of L-iduronic acid, which is a component of the glycosaminoglycan heparin.
Mechanism Of Action
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid exerts its biological effects through the inhibition of enzymes involved in the coagulation cascade and the modulation of inflammatory signaling pathways. (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to inhibit the activity of thrombin, factor Xa, and factor XIIa, which are all key enzymes in the coagulation cascade. Additionally, (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammatory responses.
Biochemical And Physiological Effects
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the formation of blood clots and reduce inflammation. (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has also been shown to have anti-tumor properties and induce apoptosis in cancer cells. Additionally, (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to have neuroprotective effects and improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid in lab experiments is its high purity and enantiomeric excess. This allows for accurate and reproducible results. However, one limitation of using (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid is its relatively high cost compared to other amino acids.
Future Directions
There are several future directions for research on (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid. One area of interest is the development of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid-based anticoagulants with improved safety profiles compared to current therapies. Additionally, further research is needed to fully understand the mechanism of action of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid and its potential applications in the treatment of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid is a chiral amino acid with potential therapeutic properties. Its high purity and enantiomeric excess make it a valuable tool for scientific research. (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to have anti-inflammatory, anti-coagulant, and anti-cancer properties, and has potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid and its potential therapeutic applications.
Synthesis Methods
The synthesis of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid involves the reaction of L-iduronic acid with acetic anhydride and hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then purified using column chromatography. This method yields (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid with high purity and enantiomeric excess.
Scientific Research Applications
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-coagulant, and anti-cancer properties. (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has also been investigated for its use as a chiral building block in the synthesis of pharmaceuticals and other biologically active molecules.
properties
CAS RN |
134258-23-4 |
|---|---|
Product Name |
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid |
Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O4/c1-4(11)10-6-3-9-5(8(13)14)2-7(6)12/h5-7,9,12H,2-3H2,1H3,(H,10,11)(H,13,14)/t5-,6-,7-/m0/s1 |
InChI Key |
GUJHBRNJWPULMB-ACZMJKKPSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CN[C@@H](C[C@@H]1O)C(=O)O |
SMILES |
CC(=O)NC1CNC(CC1O)C(=O)O |
Canonical SMILES |
CC(=O)NC1CNC(CC1O)C(=O)O |
synonyms |
2-Piperidinecarboxylicacid,5-(acetylamino)-4-hydroxy-,[2S-(2alpha,4alpha,5beta)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



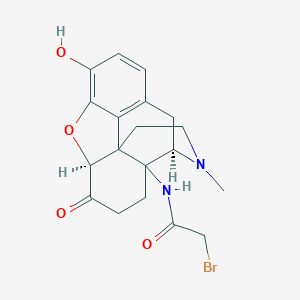

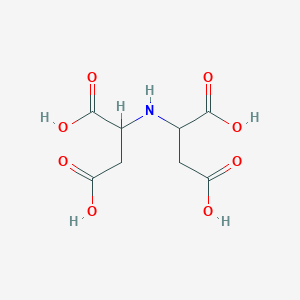
![3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B141610.png)

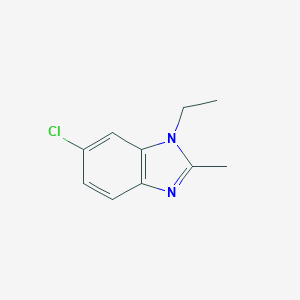
![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)

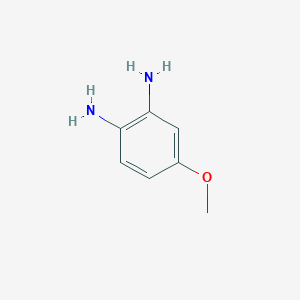
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
